![molecular formula C10H18N2O B2810417 1-(Cyclopentylmethyl)piperazin-2-one CAS No. 1283418-95-0](/img/structure/B2810417.png)
1-(Cyclopentylmethyl)piperazin-2-one
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Overview
Description
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific example is the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 1-(Cyclopentylmethyl)piperazin-2-one consists of a piperazine ring with a cyclopentylmethyl group attached.Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another method involves the aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H18N2O and a molecular weight of 182.267.Scientific Research Applications
Analogues for Therapeutic and Diagnostic Applications
1-(Cyclopentylmethyl)piperazin-2-one derivatives have been explored for their potential in therapeutic and diagnostic applications, particularly in oncology. Modifications to reduce lipophilicity and enhance receptor affinity have led to compounds with promising properties for use as positron emission tomography (PET) radiotracers and therapeutic agents. These analogues exhibit selective affinity towards specific receptor subtypes, demonstrating the potential for targeted diagnostic and therapeutic strategies in cancer treatment (Abate et al., 2011).
Synthesis and Chemical Properties
The compound has also been a focus in synthetic chemistry, where methodologies like tandem reductive amination-transamidation-cyclization reactions have been utilized to create substituted piperazin-2-ones. These synthetic routes offer a versatile approach to generating a variety of piperazinone derivatives with potential biological activities, showcasing the compound's utility as a precursor in medicinal chemistry (Beshore & Dinsmore, 2002).
Catalytic Applications in Organic Synthesis
Piperazine-based catalysts have been developed for the synthesis of functionalized compounds, such as 2-amino-3-cyano-4H-pyrans derivatives, demonstrating the compound's role in facilitating efficient and environmentally friendly chemical transformations. This research highlights the versatility and utility of piperazine derivatives as catalysts in the synthesis of pharmaceutically relevant molecules (Yousefi et al., 2018).
Pharmacological Evaluations
Further pharmacological studies have led to the development of novel piperazine derivatives with a range of biological activities. These include antiproliferative, antidepressant, and antianxiety properties, underscoring the compound's potential as a foundational structure for the development of new therapeutic agents. These studies often focus on optimizing the chemical structure to enhance activity and selectivity for specific biological targets (Kumar et al., 2017; Fytas et al., 2015).
Future Directions
Piperazine derivatives have a wide range of biological and pharmaceutical activity, and are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the development of new synthesis methods and the study of their mechanisms of action continue to be important areas of research .
Mechanism of Action
Target of Action
1-(Cyclopentylmethyl)piperazin-2-one, also known as CPMP, is a chemical compound that belongs to the class of piperazine derivatives . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .
Result of Action
, it can be inferred that CPMP may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1-(cyclopentylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-7-11-5-6-12(10)8-9-3-1-2-4-9/h9,11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXLVVZYRKBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCNCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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